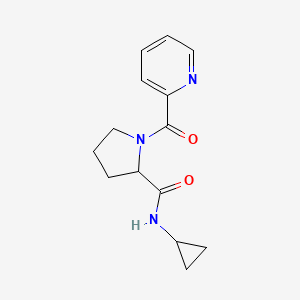![molecular formula C20H20N4O3 B7635303 2-imidazo[1,2-a]pyridin-2-yl-N-[3-(morpholine-4-carbonyl)phenyl]acetamide](/img/structure/B7635303.png)
2-imidazo[1,2-a]pyridin-2-yl-N-[3-(morpholine-4-carbonyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-imidazo[1,2-a]pyridin-2-yl-N-[3-(morpholine-4-carbonyl)phenyl]acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound is also known as IMPY-NM and is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP).
Mécanisme D'action
The mechanism of action of 2-imidazo[1,2-a]pyridin-2-yl-N-[3-(morpholine-4-carbonyl)phenyl]acetamide involves the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a crucial role in DNA repair, and inhibition of this enzyme can lead to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
2-imidazo[1,2-a]pyridin-2-yl-N-[3-(morpholine-4-carbonyl)phenyl]acetamide has been shown to have a variety of biochemical and physiological effects. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the growth of tumor cells. In addition, the compound has been shown to have anti-inflammatory effects and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-imidazo[1,2-a]pyridin-2-yl-N-[3-(morpholine-4-carbonyl)phenyl]acetamide in lab experiments include its potent inhibitory effects on PARP, which makes it a valuable tool for studying the role of PARP in various biological processes. However, the compound has some limitations, including its relatively low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for research involving 2-imidazo[1,2-a]pyridin-2-yl-N-[3-(morpholine-4-carbonyl)phenyl]acetamide. One area of future research could involve further investigation of the compound's neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. In addition, the compound could be studied further for its potential use in combination therapy with other drugs for the treatment of cancer. Finally, further research could be conducted to improve the solubility and bioavailability of the compound, which could increase its potential for use in clinical settings.
Méthodes De Synthèse
The synthesis of 2-imidazo[1,2-a]pyridin-2-yl-N-[3-(morpholine-4-carbonyl)phenyl]acetamide involves several steps that require expertise in organic chemistry. The compound can be synthesized by reacting 2-aminopyridine with 2-bromoacetophenone in the presence of a palladium catalyst. The resulting intermediate is then reacted with morpholine-4-carbonyl chloride to form the final product.
Applications De Recherche Scientifique
2-imidazo[1,2-a]pyridin-2-yl-N-[3-(morpholine-4-carbonyl)phenyl]acetamide has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been shown to have potent antitumor activity and has been investigated as a potential treatment for various types of cancer. In addition, the compound has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
2-imidazo[1,2-a]pyridin-2-yl-N-[3-(morpholine-4-carbonyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c25-19(13-17-14-24-7-2-1-6-18(24)21-17)22-16-5-3-4-15(12-16)20(26)23-8-10-27-11-9-23/h1-7,12,14H,8-11,13H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLQDTCOGKQWNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=CC=C2)NC(=O)CC3=CN4C=CC=CC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-imidazo[1,2-a]pyridin-2-yl-N-[3-(morpholine-4-carbonyl)phenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[4-[1-(3-Fluorophenyl)ethyl]piperazin-1-yl]pyridazine-3-carbonitrile](/img/structure/B7635222.png)
![5-(furan-2-yl)-N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B7635229.png)
![2-(furan-2-yl)-5-[(4-methoxy-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7635234.png)


![2,6-dichloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-yl]pyridine-4-carboxamide](/img/structure/B7635243.png)
![N-cyclopropyl-1-[4-(methoxymethyl)benzoyl]pyrrolidine-2-carboxamide](/img/structure/B7635245.png)

![N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7635249.png)
![N-[[4-fluoro-2-(trifluoromethyl)phenyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide](/img/structure/B7635252.png)
![1-[2-(1-Benzothiophen-3-yl)ethyl]-3-(1-propylsulfonylpiperidin-4-yl)urea](/img/structure/B7635268.png)
![N-cyclopropyl-1-[3-(4-ethylphenyl)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B7635279.png)
![N-[[1-[(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methyl]piperidin-3-yl]methyl]-4-methylbenzenesulfonamide](/img/structure/B7635289.png)
![1-[2-(Dimethylamino)-1-phenylethyl]-3-[(2-pyrazol-1-ylpyridin-4-yl)methyl]urea](/img/structure/B7635312.png)